The mechanism of action of pentaacetylquercetin involves various biochemical pathways. For instance, it has been shown to potentiate insulin secretion and protect pancreatic β-cells against oxidative damage through the ERK1/2 pathway, which is crucial for cell survival and function1. Additionally, pentaacetylquercetin exhibits antiviral activity by inhibiting the adhesion of the human respiratory syncytial virus (hRSV) to host cells, potentially through interaction with the viral F-protein, leading to a more stable and efficient blockage of viral adhesion2. Furthermore, it acts as a selective inhibitor of particulate 3':5'-cyclic-AMP phosphodiesterase from rat brain, indicating its potential in modulating neuronal signaling3. Pentaacetylquercetin also demonstrates the ability to prevent genotoxicity induced by aflatoxin B(1) through a transacetylase-mediated action, which may involve the modulation of various enzymes4.
Pentaacetylquercetin has shown promise in the treatment of diabetes and its complications. It enhances insulin secretion and protects β-cells, which are critical in managing blood glucose levels1. Additionally, pentamethylquercetin, a related compound, has been found to protect against diabetes-related cognitive deficits by improving insulin resistance and metabolic disorders, suggesting its potential in managing diabetes-associated cognitive decline6.
The modified quercetin has demonstrated efficacy in inhibiting hRSV adhesion, which is a significant cause of respiratory infections in children and the elderly. By improving the anti-hRSV effects of quercetin, pentaacetylquercetin could serve as an alternative strategy in antiviral drug development2.
Pentaacetylquercetin and its analogs have shown potential in the prevention and treatment of neurodegenerative diseases. For example, solid lipid nanoparticles of quercetin have been evaluated for their role in cognitive impairment, with findings suggesting their use in treating disorders like Alzheimer's and Parkinson's disease7.
The compound has been found to inhibit thromboxane formation, which is a mechanism contributing to its antiplatelet effects. This property is significant in the prevention of thrombotic events, making pentaacetylquercetin a candidate for cardiovascular disease management8.
Quercetin and its derivatives, including pentaacetylquercetin, possess antimicrobial activities against a range of microorganisms. The mechanisms include cell membrane damage, inhibition of nucleic acid and protein synthesis, and prevention of biofilm formation, which are crucial for combating drug-resistant strains9.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: